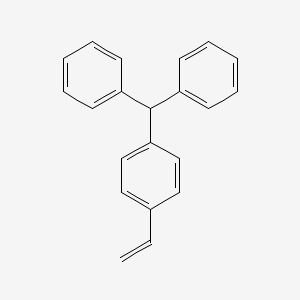

1-(Diphenylmethyl)-4-vinylbenzene

Description

Properties

IUPAC Name |

1-benzhydryl-4-ethenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-16,21H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBOGEEDESQCKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611659 | |

| Record name | 1,1'-[(4-Ethenylphenyl)methylene]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47128-23-4 | |

| Record name | 1,1'-[(4-Ethenylphenyl)methylene]dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZHYDRYLSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Diphenylmethyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of a Lewis acid such as aluminum chloride . Another method includes the Grignard reaction between phenylmagnesium bromide and benzaldehyde, followed by a vinylation step .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-vinylbenzene undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-vinylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the diphenylmethyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and stability in different environments .

Comparison with Similar Compounds

Structural and Electronic Features

The substituent on the benzene ring critically influences reactivity, stability, and application. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties

Polymerization Behavior

- Adamantyl vs. Diphenylmethyl :

- Trifluoromethyl vs. Nitro :

Thermal and Physical Properties

- Thermal Stability : Adamantyl-substituted polymers show superior thermal resistance (DSC data) compared to styrene copolymers, a trait likely shared by diphenylmethyl analogs .

- Solubility : Bulky substituents (adamantyl, diphenylmethyl) reduce solubility, whereas polar groups (nitro) increase polarity but decrease organic solvent compatibility .

Biological Activity

1-(Diphenylmethyl)-4-vinylbenzene, also known as DPMV, is an organic compound with diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its structure, which consists of a vinyl group attached to a diphenylmethyl moiety. This unique structure contributes to its reactivity and potential biological applications.

- Molecular Formula : CH

- Molecular Weight : 208.30 g/mol

Biological Activity Overview

The biological activities of DPMV have been the subject of various studies, highlighting its potential in medicinal chemistry and pharmacology. The following sections detail specific activities observed in research.

Antimicrobial Activity

DPMV has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating its effectiveness against both gram-positive and gram-negative bacteria, DPMV exhibited:

- Inhibition of Bacterial Growth : Effective against Staphylococcus aureus and Escherichia coli.

- Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways, although the precise mechanism remains to be fully elucidated.

Anticancer Properties

Research indicates that DPMV possesses anticancer activity, making it a candidate for further investigation in cancer therapeutics:

- Cell Lines Tested : Studies have shown cytotoxic effects on human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549).

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .

Case Studies

Several case studies have documented the biological effects of DPMV:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of DPMV against clinical isolates.

- Results : Showed a significant reduction in bacterial counts in treated samples compared to controls.

- : DPMV could be developed into a novel antimicrobial agent.

- Investigation into Anticancer Activity :

The mechanisms underlying the biological activities of DPMV are multifaceted:

- Antimicrobial Mechanism :

- Disruption of bacterial cell wall synthesis.

- Inhibition of specific enzymes critical for bacterial survival.

- Anticancer Mechanism :

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Inhibition of growth | ||

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | |

| A549 (lung cancer) | Induction of apoptosis |

Q & A

Q. What are the common synthetic routes for 1-(Diphenylmethyl)-4-vinylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation, a standard method for introducing diphenylmethyl groups onto aromatic systems. Optimize conditions by:

- Catalyst Selection : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution.

- Solvent Control : Polar aprotic solvents (e.g., DCM) improve reaction efficiency.

- Temperature : Maintain 0–25°C to minimize side reactions (e.g., over-alkylation).

For vinyl group introduction, Heck coupling or Wittig reactions are viable, requiring palladium catalysts or phosphine reagents, respectively. Monitor progress via TLC or GC-MS .

Q. How can this compound be characterized using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), vinyl protons (δ 5.0–6.5 ppm), and diphenylmethyl CH (δ 4.5–5.0 ppm).

- ¹³C NMR : Confirm aryl carbons (δ 120–140 ppm) and quaternary carbons (δ 80–90 ppm for diphenylmethyl).

- Mass Spectrometry (LC-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- FT-IR : Detect C=C stretching (∼1650 cm⁻¹) and aromatic C-H bending (∼700–900 cm⁻¹) .

Q. What are the stability considerations for this compound under different pH and storage conditions?

- Methodological Answer :

- pH Stability : Test aqueous solutions at pH 5–9 (buffers like phosphate or acetate) to assess hydrolytic degradation. Use HPLC to quantify stability over 24–72 hours.

- Light/Temperature : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent vinyl group polymerization or oxidation.

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINAP-Pd complexes for Heck coupling) to control stereochemistry at the vinyl group.

- Kinetic Resolution : Use lipases or transition-metal catalysts to separate enantiomers during synthesis.

- Circular Dichroism (CD) : Validate enantiomeric excess (ee) by comparing CD spectra with racemic mixtures .

Q. What computational tools are effective for predicting synthetic pathways and optimizing reaction yields?

- Methodological Answer :

- Retrosynthesis AI : Tools like Pistachio or Reaxys integrate reaction databases to propose feasible routes (e.g., prioritizing Friedel-Crafts over nucleophilic substitution for steric hindrance).

- DFT Calculations : Model transition states to identify energy barriers for key steps (e.g., diphenylmethylation vs. competing isomerization).

- Machine Learning : Train models on reaction parameters (solvent, catalyst, temperature) to predict optimal conditions for vinyl functionalization .

Q. How can researchers analyze and mitigate side reactions during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS or preparative HPLC to isolate impurities (e.g., diarylated byproducts from Friedel-Crafts).

- Process Analytical Technology (PAT) : Implement in-line IR or Raman spectroscopy for real-time monitoring.

- Green Chemistry Adaptations : Replace toxic solvents (e.g., DCM with cyclopentyl methyl ether) and reduce catalyst loading to minimize waste .

Q. What strategies are recommended for studying the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites (e.g., hydroxylated or epoxidized derivatives).

- CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.

- Stable Isotope Labeling : Synthesize deuterated analogs to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.